molecular formula C10H12BrNO2 B2744933 1-(3-Aminophenyl)cyclopropane-1-carboxylic acid;hydrobromide CAS No. 2248371-14-2

1-(3-Aminophenyl)cyclopropane-1-carboxylic acid;hydrobromide

Cat. No. B2744933
M. Wt: 258.115
InChI Key: JBXRKRQSPJIJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminophenyl)cyclopropane-1-carboxylic acid;hydrobromide, commonly known as APCC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. APCC is a cyclopropane derivative that has been studied for its ability to modulate the activity of certain neurotransmitter receptors in the brain.

Scientific Research Applications

Ethylene Precursor in Plants

1-Aminocyclopropane-1-carboxylic acid (ACC) is identified as a major precursor to ethylene, a critical phytohormone involved in plant growth, development, and stress response. Hoffman, Yang, and McKeon (1982) discovered that when labeled ACC was administered to light-grown wheat leaves, it was primarily converted into a non-volatile metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, confirming the natural occurrence of this conjugate in wilted wheat leaves through gas chromatography-mass spectrometry. This study highlights the role of ACC derivatives in ethylene biosynthesis, which is essential for various physiological processes in plants Hoffman, Yang, & McKeon, 1982.

Synthesis and Labeling for Scientific Research

Ramalingam, Kalvin, and Woodard (1984) described the synthesis of deuterium-labeled ACC derivatives, which are crucial for studying the biosynthesis of ethylene in plants and for use in nuclear magnetic resonance (NMR) studies. These labeled compounds offer invaluable tools for the detailed investigation of ethylene's role in plant physiology and its biosynthetic pathways Ramalingam, Kalvin, & Woodard, 1984.

Inhibition of Carbonic Anhydrase Isoenzymes

Boztaş et al. (2015) explored cyclopropylcarboxylic acids and esters, including those with bromophenol moieties, as inhibitors of the carbonic anhydrase enzyme (CA). These derivatives exhibited excellent inhibitory effects against human CA isoenzymes I and II, which are crucial for various physiological functions, including respiration and the regulation of pH in tissues. Such studies contribute to the development of therapeutic agents for conditions where CA activity is implicated Boztaş et al., 2015.

Development of Antidepressants

Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, and Couzinier (1987) synthesized a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives evaluated as potential antidepressants. This research highlights the therapeutic potential of cyclopropane-containing compounds in treating depression and underscores the diversity of scientific applications for 1-(3-Aminophenyl)cyclopropane-1-carboxylic acid; hydrobromide derivatives Bonnaud et al., 1987.

properties

IUPAC Name

1-(3-aminophenyl)cyclopropane-1-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.BrH/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13;/h1-3,6H,4-5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXRKRQSPJIJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)N)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)cyclopropane-1-carboxylic acid hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.